4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine
Description
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine (DCTP) is a heterocyclic compound featuring a fused thiadiazole and pyridine ring system with chlorine substituents at the 4 and 6 positions. This structure confers strong electron-withdrawing properties due to the electronegative chlorine atoms and the electron-deficient thiadiazole ring. The compound’s electron-deficient nature makes it a promising building block for organic electronics, such as low-bandgap polymers and n-type semiconductors .
Properties
IUPAC Name |
4,6-dichloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHEBWTNUNSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NSN=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound is known for its reactivity towards nucleophiles, such as alcohols, amines, and thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Oxidation: Oxidizing agents like (diacetoxyiodo)benzene are used for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reactions with thiols can yield thio-substituted derivatives, which are valuable intermediates for further functionalization .
Scientific Research Applications
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: This compound is used as a building block for the synthesis of materials with electronic properties, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs).
Pharmaceuticals: Thiadiazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of liquid crystalline materials and other advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the thiadiazole ring makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in electronic processes, depending on their specific functional groups .
Comparison with Similar Compounds
Structural and Electronic Differences
DCTP is structurally distinct from other thiadiazolo[3,4-c]pyridine derivatives due to the 4,6-dichloro substitution pattern. Key comparisons include:
Key Observations :
- Electronic Effects : The 4,6-dichloro substitution in DCTP likely enhances electron withdrawal compared to 4,7-dibromo derivatives due to the closer proximity of substituents to the pyridine nitrogen, amplifying electron deficiency .
- Reactivity : DBTP undergoes selective nucleophilic substitution at the 4-position in SNAr reactions , whereas DCTP’s 4,6-dichloro arrangement may enable dual-site reactivity, though this remains unexplored in the evidence.
- Material Performance : Polymers incorporating thiadiazolo[3,4-c]pyridine acceptors (e.g., PCDTPT) exhibit high hole mobilities (>6 cm²/V·s) in organic field-effect transistors (OFETs) . DCTP’s deeper LUMO could further enhance electron transport in n-type devices.
Optical and Electrochemical Properties
- Absorption Spectra: Thiadiazolo[3,4-c]pyridine-based polymers exhibit broad absorption in the visible-NIR range. For example, poly[4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-DCTP] (PEPTE) shows λₘₐₓ at 738 nm in vacuum , while DCTP derivatives may redshift further due to enhanced electron withdrawal.
- Electrochemical Gap : The electron-deficient thiadiazole ring lowers the LUMO (e.g., −3.8 eV for PEPTE ), improving charge injection in OFETs.
Application-Specific Comparisons
- Organic Photovoltaics (OPVs) : DCTP-based acceptors could outperform benzo[c][1,2,5]thiadiazole derivatives in OPVs due to stronger electron affinity. However, [1,2,5]thiadiazolo[3,4-d]pyridazine-based dyes underperform (PCE < 2%) due to poor light absorption .
- Liquid Crystals : Bis(dodecylthio) derivatives of thiadiazolo[3,4-c]pyridine exhibit liquid crystalline behavior, whereas DCTP’s rigid, halogenated structure may favor crystalline packing in solid-state devices .
Biological Activity
4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine (CAS Number: 500896-83-3) is a heterocyclic compound with potential biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.
- Molecular Formula : CHClNS
- Molar Mass : 206.05 g/mol
- Structural Formula : Structural Formula
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below is a summary of its key biological activities:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives of this compound show MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The compound inhibits biofilm formation in bacterial strains, which is crucial for their pathogenicity .
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 | Effective against biofilm formation |
| Staphylococcus epidermidis | 0.25 | Significant antimicrobial activity |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research.
- Cell Viability Studies : Recent studies have reported that certain derivatives can significantly reduce the viability of cancer cell lines such as HCT-15 (colon), NCl H-522 (lung), and T47D (breast) at low concentrations .
- Selectivity : Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
| Cancer Cell Line | IC (μM) | Notes |
|---|---|---|
| HCT-15 | 2.5 | Reduced viability at low doses |
| NCl H-522 | 5 | Selective for cancer cells |
| T47D | 10 | Significant anticancer activity |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of thiadiazole compounds against resistant bacterial strains. The results indicated that the tested derivatives showed robust antimicrobial activity with a focus on inhibiting biofilm formation .
- Anticancer Properties : Another investigation focused on the anticancer potential of thiadiazole derivatives. The study highlighted the ability of these compounds to induce apoptosis in cancer cells through specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
